molecular formula C16H19ClN4O4S B213500 4-chloro-1,3-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide

4-chloro-1,3-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide

Katalognummer B213500
Molekulargewicht: 398.9 g/mol
InChI-Schlüssel: FFUZGNBOYRTEKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-1,3-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-715 and is primarily used for research purposes.

Wirkmechanismus

TAK-715 exerts its effects by inhibiting the activity of a protein called p38 MAP kinase. This protein is involved in various cellular processes, including inflammation and cell growth. By inhibiting p38 MAP kinase, TAK-715 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
TAK-715 has been shown to have various biochemical and physiological effects. It can inhibit the production of inflammatory cytokines, reduce inflammation, induce apoptosis in cancer cells, and inhibit cell growth. These effects are primarily mediated by the inhibition of p38 MAP kinase.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using TAK-715 in laboratory experiments is its specificity for p38 MAP kinase. This allows researchers to study the effects of inhibiting this protein in various cellular processes. However, one of the limitations of using TAK-715 is its potential toxicity. Careful monitoring of dosage and exposure is required to ensure the safety of researchers.

Zukünftige Richtungen

There are several future directions for the research on TAK-715. One potential direction is the development of TAK-715-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the effects of TAK-715 on other cellular processes and proteins. Additionally, further research is needed to determine the safety and efficacy of TAK-715 in humans.
Conclusion:
In conclusion, TAK-715 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its specificity for p38 MAP kinase makes it a valuable tool for studying the effects of inhibiting this protein in various cellular processes. Further research is needed to determine its safety and efficacy in humans and to explore its potential applications in drug development.

Synthesemethoden

The synthesis of TAK-715 involves a series of chemical reactions that result in the formation of the final product. The synthesis process involves the use of various reagents and solvents, and it requires careful monitoring and control of reaction conditions. The detailed synthesis method of TAK-715 is beyond the scope of this paper.

Wissenschaftliche Forschungsanwendungen

TAK-715 has been extensively studied for its potential applications in various scientific fields. One of the primary applications of TAK-715 is in the field of cancer research. Studies have shown that TAK-715 can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.
TAK-715 has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

Molekularformel

C16H19ClN4O4S

Molekulargewicht

398.9 g/mol

IUPAC-Name

4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H19ClN4O4S/c1-11-14(17)15(20(2)19-11)16(22)18-12-4-3-5-13(10-12)26(23,24)21-6-8-25-9-7-21/h3-5,10H,6-9H2,1-2H3,(H,18,22)

InChI-Schlüssel

FFUZGNBOYRTEKA-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C

Kanonische SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.